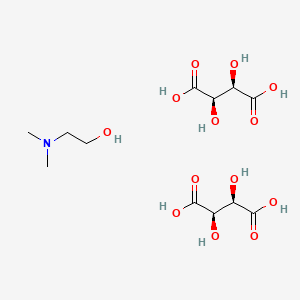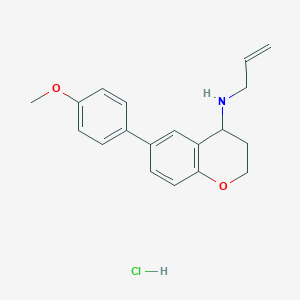
N-Allyl-6-(4-methoxyphenyl)chroman-4-amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Allyl-6-(4-methoxyphenyl)chroman-4-amine hydrochloride is a synthetic compound belonging to the class of chroman derivatives. Chroman derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Allyl-6-(4-methoxyphenyl)chroman-4-amine hydrochloride typically involves the following steps:
Formation of the Chroman Ring: The chroman ring is synthesized through a cyclization reaction involving a phenol derivative and an appropriate aldehyde or ketone.
Introduction of the Allyl Group: The allyl group is introduced via an allylation reaction, often using allyl bromide or allyl chloride in the presence of a base such as potassium carbonate.
Amination: The amine group is introduced through a nucleophilic substitution reaction, where an appropriate amine is reacted with the chroman derivative.
Formation of the Hydrochloride Salt: The final step involves the formation of the hydrochloride salt by reacting the amine compound with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, using industrial-grade reagents and solvents, and employing techniques such as crystallization and chromatography for purification.
Análisis De Reacciones Químicas
Types of Reactions
N-Allyl-6-(4-methoxyphenyl)chroman-4-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
N-Allyl-6-(4-methoxyphenyl)chroman-4-amine hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects, such as anticancer, antiviral, and neuroprotective activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of N-Allyl-6-(4-methoxyphenyl)chroman-4-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in various biochemical pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling processes.
Scavenging Free Radicals: Acting as an antioxidant to neutralize reactive oxygen species and protect cells from oxidative damage.
Comparación Con Compuestos Similares
N-Allyl-6-(4-methoxyphenyl)chroman-4-amine hydrochloride can be compared with other chroman derivatives, such as:
6-Hydroxy-2-(4-hydroxyphenyl)chroman-4-one: Known for its antiparasitic activity.
2-(3,4-Dihydroxyphenyl)-6-hydroxychroman-4-one: Exhibits significant inhibition against certain parasites.
Taxifolin (Dihydroquercetin): A natural flavonoid with antioxidant and anti-inflammatory properties.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct biological activities and potential therapeutic applications.
Propiedades
Fórmula molecular |
C19H22ClNO2 |
|---|---|
Peso molecular |
331.8 g/mol |
Nombre IUPAC |
6-(4-methoxyphenyl)-N-prop-2-enyl-3,4-dihydro-2H-chromen-4-amine;hydrochloride |
InChI |
InChI=1S/C19H21NO2.ClH/c1-3-11-20-18-10-12-22-19-9-6-15(13-17(18)19)14-4-7-16(21-2)8-5-14;/h3-9,13,18,20H,1,10-12H2,2H3;1H |
Clave InChI |
SAANHBVBQZRTOI-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)C2=CC3=C(C=C2)OCCC3NCC=C.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-(4-chlorophenyl)-7-methyl-2-((3-(trifluoromethyl)benzyl)thio)pyrazolo[1,5-a][1,3,5]triazin-4(3H)-one](/img/structure/B14120770.png)
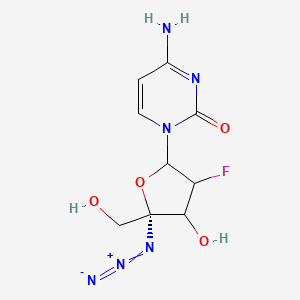
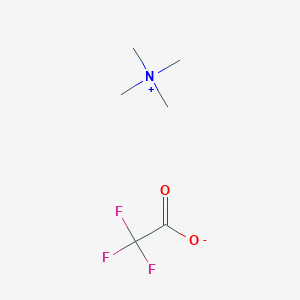
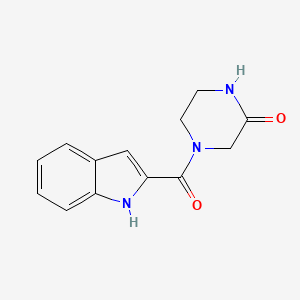

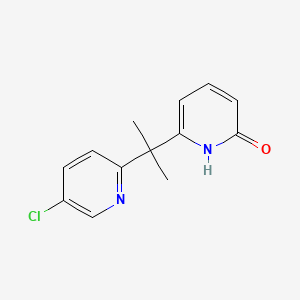
![N-(4-amino-2-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-chlorobenzamide](/img/structure/B14120809.png)
![3'-Methoxy-4-methyl-[1,1'-biphenyl]-2-carboxamide](/img/structure/B14120813.png)


![N-[(4-fluorophenyl)methyl]-3-(4-methoxyphenyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide](/img/structure/B14120830.png)
![6-(3-Methoxyphenyl)-4-methyl-2-(3-oxobutan-2-yl)-7-phenylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B14120831.png)
![N-(2-chlorobenzyl)-2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B14120833.png)
